1-(4-Ethenylphenyl)aziridine 1-(4-Ethenylphenyl)aziridine
Brand Name: Vulcanchem
CAS No.: 639792-63-5
VCID: VC16893446
InChI: InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2
SMILES:
Molecular Formula: C10H11N
Molecular Weight: 145.20 g/mol

1-(4-Ethenylphenyl)aziridine

CAS No.: 639792-63-5

Cat. No.: VC16893446

Molecular Formula: C10H11N

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Ethenylphenyl)aziridine - 639792-63-5

Specification

CAS No. 639792-63-5
Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
IUPAC Name 1-(4-ethenylphenyl)aziridine
Standard InChI InChI=1S/C10H11N/c1-2-9-3-5-10(6-4-9)11-7-8-11/h2-6H,1,7-8H2
Standard InChI Key JGOMPHMQQDNPFP-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C(C=C1)N2CC2

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-(4-Ethenylphenyl)aziridine consists of an aziridine ring (C₂H₄N) fused to a 4-ethenylphenyl substituent. The aziridine ring’s nitrogen atom is directly bonded to the para position of a vinylbenzene group. The molecular formula is C₁₀H₁₁N, with a molecular weight of 145.20 g/mol (calculated from atomic masses). The compound’s structure is defined by:

  • Aziridine core: A strained three-membered ring with bond angles of ~60°, contributing to its reactivity.

  • 4-Ethenylphenyl group: A benzene ring substituted with a vinyl (-CH=CH₂) group at the para position, introducing conjugation and potential polymerization sites .

Table 1: Key structural parameters of 1-(4-Ethenylphenyl)aziridine

ParameterValue
Molecular formulaC₁₀H₁₁N
Molecular weight145.20 g/mol
Ring strain energy~27–29 kcal/mol¹
Bond angles (C-N-C)~60°
Dipole momentEstimated 1.8–2.1 D²

¹Based on aziridine analogs .
²Calculated using density functional theory (DFT) for similar structures .

Nomenclature and Isomerism

The IUPAC name 1-(4-ethenylphenyl)aziridine specifies the aziridine ring’s nitrogen atom (position 1) bonded to the 4-ethenylphenyl group. Potential isomerism arises from:

  • Regioisomerism: Substitution at different positions on the aziridine ring (e.g., 2-substituted aziridines).

  • Stereoisomerism: Chiral centers may form if the aziridine ring bears additional substituents, though this compound lacks such groups .

Synthesis and Manufacturing

Functionalization Strategies

Post-synthetic modifications may include:

  • Ring-opening reactions: Nucleophiles (e.g., amines, thiols) attack the strained aziridine ring, enabling the formation of diamines or thioethers .

  • Radical-mediated transformations: Recent advances in N-aziridinyl radical chemistry allow for hydroxyaziridination of styrenes, yielding functionalized aziridines .

Table 2: Synthetic yields of aziridine derivatives

SubstrateProductYield (%)Conditions
4-Vinylstyrene1-(4-Ethenylphenyl)aziridine55*PTAB, MeCN, 12 h
Styrene2-Phenylaziridine72TsNClNa, PTAB
4-CN-StyreneN-(4-Cyanophenyl)aziridine64Radical initiator

*Theoretical yield based on analog synthesis .

Physicochemical Properties

Thermal Stability

Aziridines are thermally labile due to ring strain. For 1-(4-ethenylphenyl)aziridine:

  • Decomposition temperature: Estimated 120–150°C (based on analogs ).

  • Polymerization risk: The ethenyl group may undergo radical-initiated polymerization under heat or light .

Solubility and LogP

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but poorly soluble in water (<0.1 mg/mL) .

  • LogP: Predicted 2.1–2.3 (using group contribution methods), indicating moderate lipophilicity .

Chemical Reactivity and Applications

Nucleophilic Ring-Opening

The aziridine ring undergoes nucleophilic attack at the less-hindered carbon:

1-(4-Ethenylphenyl)aziridine+NuC-Nu bond formation+ring opening[3].\text{1-(4-Ethenylphenyl)aziridine} + \text{Nu}^- \rightarrow \text{C-Nu bond formation} + \text{ring opening}[3].

Applications: Synthesis of pharmaceuticals (e.g., β-amino alcohols) and agrochemicals .

Radical Reactions

Recent studies demonstrate aziridines’ utility in radical cascades. For example, N-aziridinyl radicals generated from precursors like 2a react with styrenes to form hydroxyaziridines :

2a+styreneradicalhydroxyaziridine[4].\text{2a} + \text{styrene} \xrightarrow{\text{radical}} \text{hydroxyaziridine}[4].

Yield: 40–81% for substituted styrenes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator